Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate
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Description
Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate is a chemical compound with the molecular formula C19H20N2O4S . It is a white to yellow solid .
Synthesis Analysis
Ketoreductases capable of performing chiral selective reduction in tert-butyl [5- (4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl {5- [ (4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate were screened, and ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation . Dimethylsulfoxide (10% V/V) was the best co-solvent, and the optimum parameters were 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading for maximum conversion and >99% chiral selectivity .Molecular Structure Analysis
The molecular structure of Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate can be represented by the formula C19H20N2O4S . Further characterization can be done using HPLC analysis, specific optical rotation, melting point and boiling point, LC–MS, ATR-FTIR, 1 H NMR, and 13 C NMR .Chemical Reactions Analysis
The compound can undergo chiral selective reduction in the presence of ketoreductases . This process involves the transformation of tert-butyl [5- (4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl {5- [ (4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate .Physical And Chemical Properties Analysis
Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate is a white to yellow solid . The compound has a molecular weight of 372.44 .Scientific Research Applications
Citalopram Synthesis: Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate serves as an intermediate in the synthesis of Citalopram, an antidepressant drug. Citalopram acts by inhibiting serotonin (5-HT) uptake .
Escitalopram Oxalate Synthesis: Another antidepressant, Escitalopram oxalate, also utilizes tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate as a precursor .
Benzohydrol Synthesis
Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate is involved in the synthesis of benzohydrols, specifically chlorobenzohydrols. These compounds serve as intermediates in the preparation of nefopam, which acts as an analgesic, muscle relaxant, and antidepressant .
Asymmetric Transfer Hydrogenation
Reduction of benzophenones to compounds with -OH groups is essential in various synthetic pathways. Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate can be reduced using oxo-tethered ruthenium catalysts, amino acid-functionalized metal–organic frameworks, or Corey–Bakshi–Shibata (CBS) catalysts .
Characterization and Purity
The synthesized tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate can be characterized using various techniques:
properties
IUPAC Name |
tert-butyl N-[benzenesulfonyl-(4-cyanophenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-19(2,3)25-18(22)21-17(15-11-9-14(13-20)10-12-15)26(23,24)16-7-5-4-6-8-16/h4-12,17H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSNHXTZVJGPKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl ((4-cyanophenyl)(phenylsulfonyl)methyl)carbamate |
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